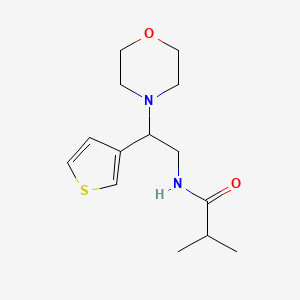

N-(2-モルホリノ-2-(チオフェン-3-イル)エチル)イソブチルアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is a compound that features a morpholine ring, a thiophene ring, and an isobutyramide group

科学的研究の応用

Biochemical Analysis

Enzyme Interactions:

The compound may interact with various enzymes and proteins, influencing metabolic pathways. Initial biochemical analyses suggest that it could serve as a substrate or inhibitor for specific enzymes involved in metabolic regulation.

Cellular Effects:

Studies indicate that N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide may affect cellular processes such as signal transduction and gene expression modulation. However, comprehensive investigations are needed to elucidate these effects fully.

Synthesis of Complex Molecules

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of functional groups through various chemical reactions, making it useful in creating more complex molecules for pharmaceuticals and materials science.

Material Development

The properties of this compound lend themselves to applications in developing new materials, particularly in polymers and catalysts. Its ability to modify physical properties can be harnessed in creating materials with specific characteristics suitable for industrial applications.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Further studies are required to determine its mechanism of action and efficacy in vivo.

Case Study 2: Enzyme Interaction

Preliminary biochemical assays indicate that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. Detailed kinetic studies are necessary to quantify these interactions and assess their biological significance.

作用機序

Target of action

Many morpholino compounds are known to interact with various proteins and receptors in the body .

Mode of action

Morpholino compounds are generally known for their ability to modify protein function or to act as inhibitors for certain biochemical reactions .

Biochemical pathways

Morpholino compounds are often used in research to study various biochemical pathways due to their ability to modify protein function .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as its size, polarity, and the presence of functional groups .

Result of action

Morpholino compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins .

Cellular Effects

Preliminary studies suggest that this compound may have significant effects on various types of cells and cellular processes . It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed to fully understand its temporal effects .

Dosage Effects in Animal Models

The effects of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .

Subcellular Localization

Research is needed to determine any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction is carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and heating methods suggest that scalable production could be achieved with appropriate optimization of reaction conditions.

化学反応の分析

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the morpholine or thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

類似化合物との比較

Similar Compounds

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is unique due to its combination of a morpholine ring, a thiophene ring, and an isobutyramide group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of the isobutyramide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

生物活性

Overview

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is a compound characterized by its unique structural features, including a morpholine ring, a thiophene ring, and an isobutyramide group. These components contribute to its potential biological activities, which are currently being explored in various pharmacological contexts.

The molecular formula for N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is C14H22N2O2S, with a molecular weight of 282.40 g/mol. Its structural complexity suggests potential interactions with biological macromolecules, including proteins and enzymes, which may lead to diverse biological effects.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : It is hypothesized that N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide interacts with various enzymes, potentially acting as an inhibitor or activator, thereby influencing metabolic pathways.

- Cellular Effects : Initial investigations suggest significant effects on cellular processes, possibly altering gene expression and impacting cell viability in various models.

Biological Activity

Research into the biological activity of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide has shown promise in several areas:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzamides have been shown to inhibit topoisomerase II and act as potential anticancer agents. The unique structure of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide may enhance its efficacy against specific cancer types through targeted action on tumor cells .

Antimicrobial Properties

The compound is under investigation for its antimicrobial potential. Similar compounds have demonstrated activity against various pathogens, suggesting that N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide could serve as a lead compound in the development of new antimicrobial therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide:

- Topoisomerase Inhibition : A study demonstrated that certain benzamide derivatives effectively inhibited topoisomerase II, leading to apoptosis in cancer cells . This mechanism may be relevant for N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide, given its structural similarities.

- Immune Modulation : Research has shown that similar compounds can modulate immune responses by interacting with immune checkpoint proteins like PD-1/PD-L1. This suggests potential applications in immunotherapy .

- Antiviral Activity : Compounds targeting phosphatidylinositol 4-Kinase IIIβ (PI4K IIIβ) have shown antiviral properties against RNA viruses. Given the structural features of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide, it may also exhibit similar antiviral activity .

Comparative Analysis

To understand the unique properties of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide better, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Structure | Anticancer |

| N-(4-chloro-benzamide derivative) | Structure | Antiviral |

| N-(substituted thiophene derivative) | Structure | Antimicrobial |

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide. Key areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy at varying dosages.

- Mechanistic Studies : Detailed exploration of the molecular mechanisms through which this compound exerts its effects on target cells.

- Toxicology Assessments : Evaluating potential toxic effects and establishing safety profiles for clinical applications.

特性

IUPAC Name |

2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11(2)14(17)15-9-13(12-3-8-19-10-12)16-4-6-18-7-5-16/h3,8,10-11,13H,4-7,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQYAWXWUCMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。